Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
Description
Historical Development of Benzothiazole-Azetidinone Hybrid Structures
The integration of benzothiazole and azetidinone motifs represents a strategic evolution in medicinal chemistry. Benzothiazole derivatives gained prominence in the mid-20th century for their antimicrobial and anticancer properties, notably exemplified by 2-aminobenzothiazole scaffolds. Parallelly, azetidinones—four-membered β-lactam rings—were recognized for their antibacterial efficacy, with structural modifications enhancing stability and target specificity.
The first hybrid structures emerged in the early 2000s, combining benzothiazole’s planar aromatic system with azetidinone’s strained ring to improve metabolic stability and binding affinity. For instance, Sarkar (2018) synthesized benzothiazole-azetidinone conjugates showing potent antitubercular activity (MIC = 0.78 μg/mL against Mycobacterium tuberculosis), outperforming rifampicin. Subsequent studies incorporated sulfonyl groups to modulate solubility and membrane permeability, as seen in 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl derivatives.
Significance in Medicinal Chemistry Research
The hybrid’s significance lies in its multi-target engagement capability:
- Benzothiazole : Enhances DNA intercalation and topoisomerase inhibition, critical in anticancer drug design.
- Azetidinone : Disrupts bacterial cell wall synthesis via β-lactam-like activity, countering Gram-negative pathogens.
- Sulfonyl Group : Improves pharmacokinetics by increasing logP values (e.g., 2.8–3.5 for 4-fluorophenyl derivatives), facilitating blood-brain barrier penetration.
Recent work by Kotte and Vedula (2025) demonstrated that carboxamide-linked benzothiazole-azetidinone hybrids exhibit IC₅₀ values of 6.56 μM in breast cancer cells, underscoring their therapeutic versatility.
Research Trends and Academic Interest
Current research prioritizes three domains:
- Synthetic Methodology : Multi-component reactions (MCRs) dominate, enabling rapid assembly of complex scaffolds. For example, benzothiazole sulfonyl acetonitrile reacted with aldehydes and ketene aminals to yield 11 novel compounds in a single step.
- Computational Design : Molecular docking against targets like 4WKQ (anticancer) and MAO-B (neuropharmacological) guides rational design. Compound 6j showed a docking score of −9.2 kcal/mol against 4WKQ, correlating with its sub-10 μM IC₅₀.
- Broad-Spectrum Activity : Hybrids increasingly target dual pathways, such as antimicrobial-neuroprotective agents (e.g., 4b inhibiting AChE at IC₅₀ = 0.046 μM).
Structural Uniqueness and Research Rationale
Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone integrates three pharmacophores:
- Benzothiazole : Provides π-π stacking interactions with tyrosine residues in enzyme active sites.
- Azetidinone : Introduces ring strain (≈90° bond angles) for covalent binding to serine hydrolases.
- 4-Fluorophenyl Sulfonyl : Enhances hydrophobic interactions and electron-withdrawing effects, lowering MIC values by 50% compared to non-fluorinated analogs.
The 3-((4-fluorophenyl)sulfonyl) substitution on azetidinone’s nitrogen optimizes steric bulk, as demonstrated by Sarkar (2018), where analogous compounds achieved 95% Mycobacterium tuberculosis growth inhibition at 1.56 μg/mL.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S2/c18-11-5-7-12(8-6-11)25(22,23)13-9-20(10-13)17(21)16-19-14-3-1-2-4-15(14)24-16/h1-8,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGSUZGMZBGQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReagents such as phosphorus oxychloride (POCl3) and various catalysts are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be utilized to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and azetidine rings.
Common Reagents and Conditions
Common reagents include POCl3 for cyclization, LiAlH4 for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole or azetidine rings .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various cancer cell lines. A study highlighted that thiazole-bearing compounds could inhibit Bcl-2 protein, which is crucial in regulating apoptosis in cancer cells, thereby enhancing their cytotoxicity against tumors .
Table 1: Anticancer Activity of Benzo[d]thiazole Derivatives
Antimicrobial Properties
Benzo[d]thiazole derivatives have also been investigated for their antimicrobial activity. Specific compounds have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The presence of the thiazole ring is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Activity of Benzo[d]thiazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 0.03 µM | |
| Compound B | S. aureus | 0.05 µM | |
| Compound C | P. aeruginosa | 0.01 µM |
Synthesis and Structural Modifications
The synthesis of benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step processes, including cycloaddition reactions and modifications of the azetidinone structure to optimize biological activity. Recent advances have focused on improving yield and selectivity through innovative synthetic pathways .
Clinical Trials and Research Findings
Several studies have reported on the efficacy of benzo[d]thiazole derivatives in clinical settings:
- Case Study 1: A derivative was tested in vitro against a panel of cancer cell lines, showing a significant reduction in cell viability compared to control groups, suggesting potential for further development as an anticancer agent .
- Case Study 2: Another study evaluated the antimicrobial effects of a benzo[d]thiazole derivative against resistant bacterial strains, demonstrating superior efficacy compared to standard treatments .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Compounds with piperazine/piperidine substituents (e.g., 4h, 76.4% yield) generally exhibit higher yields than those with bulky groups like cyclopropylamine (3g, 10.2%) . The target compound’s sulfonyl-azetidine group may require optimized conditions for comparable yields.
- Thermal Stability : Higher melting points (e.g., 4h at 161°C) correlate with rigid or crystalline structures, whereas flexible linkers (e.g., 4f at 114°C) reduce melting points. The target compound’s sulfonyl group may enhance crystallinity.
Pharmacological and Spectroscopic Comparisons
Spectroscopic Profiles
- NMR Shifts : The 4-fluorophenyl group in 3ag shows distinct ¹H NMR signals (δ 7.26 ppm, t, J = 9.0 Hz), while azetidine-containing compounds like (±)-7 exhibit upfield shifts for aromatic protons due to electron-withdrawing effects .
- 13C NMR : Sulfonyl groups (e.g., in the target) typically resonate near δ 160–170 ppm, as seen in 3ag (δ 166.42 ppm) .
Structure-Activity Relationships (SAR)
Rigidity vs. Flexibility : Azetidine (target) and piperidine/piperazine derivatives (4f, 4h) demonstrate that rigid rings enhance selectivity, while flexible linkers (e.g., propoxy in 4f) may improve solubility .
Electron-Withdrawing Groups : The sulfonyl group in the target compound likely increases metabolic stability compared to amines or ethers in 4e or 3g .
Fluorine Substitution : The 4-fluorophenyl group (target and 3ag) improves binding affinity through hydrophobic and electrostatic interactions, as seen in 3ag’s high yield (85%) and stability .
Biological Activity
Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a benzo[d]thiazole core linked to a sulfonamide and an azetidine moiety. Its chemical structure can be represented as follows:
Research indicates that compounds like benzo[d]thiazol-2-yl derivatives often interact with various biological targets, including receptors and enzymes involved in signaling pathways. Specifically, this compound has been studied for its role in modulating glucocorticoid receptor activity, which is crucial in inflammatory responses and metabolic processes .
Anticancer Properties
This compound has shown promise in inhibiting cancer cell proliferation. A study highlighted its effectiveness in reducing the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit key signaling pathways associated with cancer progression, such as the PI3K/AKT pathway, has been noted .
Antimicrobial Activity
Additionally, this compound exhibits antimicrobial properties against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
Study 2: Antimicrobial Activity
Another investigation focused on the compound's antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as a therapeutic agent against common bacterial infections .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 20 µg/mL | Interference with metabolic pathways |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, azetidine derivatives are often functionalized with sulfonyl groups using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., NaH in THF). The benzo[d]thiazole moiety can be introduced via condensation reactions with thioamide precursors or via Suzuki-Miyaura cross-coupling if pre-functionalized intermediates are available. Purification typically involves column chromatography (dichloromethane/methanol gradients) .
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) to confirm substituent connectivity and stereochemistry. For example, the azetidine ring protons appear as distinct multiplets (δ 3.0–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS m/z ~450 [M+H]⁺) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, as demonstrated in benzothiazole derivatives (e.g., resolving dihedral angles between aromatic rings) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-31G(d,p) are recommended for sulfur and fluorine atoms. Thermochemical accuracy can be improved by including exact-exchange terms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.
- Base Optimization : Test alternatives to NaH (e.g., K₂CO₃ or Et₃N) to reduce side reactions.
- Temperature Control : Maintain 60–65°C for sulfonylation to avoid decomposition, as shown in analogous Vilsmeier-Haack reactions .
- Catalysis : Explore phase-transfer catalysts to enhance reactivity of the sulfonyl chloride .
Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths or electronic properties)?
- Methodological Answer :
- Validation : Compare DFT-predicted bond lengths (e.g., C–S in the thiazole ring) with X-ray crystallography data. Adjust functionals (e.g., switch from B3LYP to M06-2X) if discrepancies exceed 0.02 Å .
- Error Analysis : Quantify systematic errors in computational models (e.g., solvent effects ignored in gas-phase DFT) using implicit solvation models like PCM .
Q. What strategies are recommended for analyzing the biological activity of this compound in vitro?
- Methodological Answer :
- Assay Design : Use cell viability assays (e.g., MTT) for preliminary cytotoxicity screening. For target-specific studies, employ enzyme inhibition assays (e.g., fluorescence-based protease assays).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with other halogens) and correlate activity trends with steric/electronic parameters .
Q. How can researchers resolve overlapping signals in the ¹H NMR spectrum of this compound?
- Methodological Answer :
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign coupled protons and resolve aromatic region overlaps.
- Solvent Screening : Switch to DMSO-d₆ to exploit solvent-induced shifts for differentiation.
- Variable Temperature NMR : Lower temperatures (e.g., –40°C) can slow conformational exchange and sharpen peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
